molecular formula C9H15F2NO2 B11894775 Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

Cat. No.: B11894775
M. Wt: 207.22 g/mol
InChI Key: CROXQCPXGUSMTI-UHFFFAOYSA-N
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Description

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate is a synthetic organic compound designed for research and development applications. It features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry for its role as a constrained scaffold. The molecule is functionalized with an ester group, making it a valuable building block, such as ethyl azetidine-3-carboxylate derivatives , for further chemical synthesis. The 1,3-difluoropropan-2-yl substituent is a key structural motif. It's important for researchers to note that 1,3-difluoro-2-propanol, a related molecule, is a known metabolic poison that disrupts the citric acid cycle . This structural analogy may inform investigations into the compound's biological activity and requires careful handling. Compounds containing azetidine cores are frequently explored in pharmaceutical research, as they are found in patents related to various therapeutic agents . This product is intended for use as a chemical reference standard and synthetic intermediate in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

InChI

InChI=1S/C9H15F2NO2/c1-2-14-9(13)7-5-12(6-7)8(3-10)4-11/h7-8H,2-6H2,1H3

InChI Key

CROXQCPXGUSMTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C1)C(CF)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of 1,3-difluoropropane as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine nitrogen participates in nucleophilic substitution reactions due to ring strain and electron-withdrawing effects from fluorine atoms. Common reagents include amines, thiols, and alkoxides.

Reaction Type Reagents/Conditions Products
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CQuaternary azetidinium salts
Amide FormationR-NH₂, EDCI/HOBt, CH₂Cl₂, RT1-Substituted azetidine-3-carboxylate derivatives

For example, treatment with benzylamine under coupling conditions yields Ethyl 1-(1,3-difluoropropan-2-yl)-3-(benzylcarbamoyl)azetidine-3-carboxylate , a precursor for protease inhibitors.

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis to generate carboxylic acid derivatives, critical for further functionalization:

Reagent System Conditions Product Yield
NaOH (2M), EtOH/H₂O (1:1)Reflux, 6 hr1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid85–90%
HCl (conc.), THFRT, 24 hrSame as above70–75%

The carboxylic acid product is frequently used in peptide coupling or metal-organic framework synthesis .

Reduction Reactions

The ester group can be reduced to primary alcohols, enabling access to chiral building blocks:

Reducing Agent Conditions Product Notes
LiAlH₄THF, 0°C → RT, 2 hr3-(Hydroxymethyl)-1-(1,3-difluoropropan-2-yl)azetidineRequires strict anhydrous conditions
DIBAL-HToluene, −78°C, 1 hrPartial reduction to aldehyde intermediatesSelective for ester groups

Fluorine-Specific Reactivity

The 1,3-difluoropropan-2-yl group influences reactivity through steric and electronic effects:

  • Dehydrofluorination : Treatment with strong bases (e.g., LDA) generates vinyl fluoride intermediates, useful in cross-coupling reactions.

  • Radical Fluorination : Under UV light, the compound participates in C–F bond-forming reactions with Selectfluor®.

Ring-Opening and Rearrangement

The azetidine ring undergoes strain-driven ring-opening under acidic or oxidative conditions:

Conditions Products Application
H₂O₂, AcOH, 50°Cβ-Fluoroamine derivativesBioactive molecule synthesis
TFA, DCM, RTLinear amine-carboxylate compoundsPolyamide precursors

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the fluorine-directed reactivity:

Reaction Type Catalyst System Products
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-substituted azetidines
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl azetidine carboxylates

Key Research Findings

  • Catalytic Hydrogenation : Hydrogenation of analogous azetidine esters (e.g., using Pd/C in THF/MeOH) preserves the fluorinated side chain while reducing unsaturated bonds .

  • Stability : The compound exhibits moderate stability in aqueous media (t₁/₂ = 12 hr at pH 7.4) but degrades rapidly under strong acids/bases.

Scientific Research Applications

Basic Information

  • Molecular Formula : C9_9H15_{15}F2_2N O2_2
  • Molecular Weight : 207.22 g/mol
  • CAS Number : 1956310-26-1
  • Predicted Boiling Point : 234.3 ± 40.0 °C
  • Density : 1.156 ± 0.06 g/cm³

Synthetic Chemistry

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution allows chemists to create diverse derivatives with tailored properties for specific applications .

Table 1: Common Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to ketones or carboxylic acidsPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionConverts ester to alcoholLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Nucleophilic SubstitutionReplaces fluorine with other functional groupsAmines, thiols under basic conditions

Medicinal Chemistry

The compound's unique fluorine substituents enhance its binding affinity to biological targets, making it a candidate for drug development. Preliminary studies suggest that derivatives of this compound may exhibit promising biological activities, including anticancer properties .

Case Study: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), several fluorinated compounds were evaluated for their cytotoxic effects on human tumor cells. This compound derivatives demonstrated significant growth inhibition rates against various cancer cell lines, indicating potential for further development as therapeutic agents .

Materials Science

Due to its unique chemical structure and properties, this compound is investigated for use in the production of specialty chemicals and materials with enhanced characteristics such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate C₉H₁₅F₂NO₂ 207.22 1,3-Difluoropropyl, ethyl ester
Ethyl 2-oxo-3-phenyl-1-(1-phenylethyl)azetidine-3-carboxylate C₂₀H₂₁NO₃ 323.15 2-Oxo, 3-phenyl, 1-(1-phenylethyl)
Methyl 1-(5-(1-((4-chloro-3-(trifluoromethyl)phenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylate C₂₃H₂₅ClF₃N₂O₂ 454.91 Trifluoromethyl, chloroaryl, methylbenzyl
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-[3-(isobutyryloxy)azetidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate C₂₅H₂₄F₄N₄O₅ 560.48 Difluoropyridinyl, isobutyryloxy, quinoline
Key Observations :
  • Fluorination Patterns : The target compound’s 1,3-difluoropropyl group contrasts with trifluoromethyl (in ) or difluoropyridinyl (in ) substituents. Fluorine atoms enhance lipophilicity and metabolic stability but differ in electronic effects depending on their positions .
Key Observations :
  • Fluorination Challenges: The target compound’s synthesis likely requires specialized fluorination techniques (e.g., electrophilic or nucleophilic fluorination), whereas non-fluorinated analogs (e.g., ) use simpler alkylation .
  • Chromatography: Purification methods vary; silica gel and aminopropyl phases are employed based on polarity differences introduced by substituents.
Table 3: Property Comparison
Compound Boiling Point (°C) Density (g/cm³) pKa Biological Relevance
Target Compound 234.3 ± 40.0 1.156 ± 0.06 5.22 Intermediate for fluorinated APIs
Compound in Not reported Not reported Not reported Studied for biological activities (unspecified)
Compound in Not reported Not reported Not reported Precursor for pseudoirreversible inhibitors
Compound in Not reported Not reported Not reported Antibacterial/antiviral candidate
Key Observations :
  • Lipophilicity: The target compound’s density (~1.156 g/cm³) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neuroactive drugs. In contrast, the quinoline derivative may exhibit higher polarity due to its heteroaromatic core .
  • Acid-Base Behavior : The pKa of ~5.22 indicates weak acidity, likely from the carboxylate ester, which may influence solubility in physiological environments .

Conformational and Crystallographic Insights

  • Ring Puckering : The azetidine ring’s puckering, analyzed via methods in , is influenced by substituents. The 1,3-difluoropropyl group may induce distinct puckering compared to bulkier groups (e.g., phenyl in ), affecting molecular geometry and receptor binding .
  • Validation: X-ray crystallography (using SHELX or ORTEP-3 ) and NMR (referenced in ) are critical for structural confirmation. Fluorine’s electronegativity may lead to unique NOE effects in NMR .

Biological Activity

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate, with a CAS number of 1956310-26-1, is a synthetic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C9H15F2NO2C_9H_{15}F_2NO_2 and it has a molecular weight of 207.22 g/mol . The compound has garnered attention for its possible applications in medicinal chemistry, particularly as a scaffold for drug development.

The chemical properties of this compound include:

PropertyValue
Boiling Point234.3 ± 40.0 °C (Predicted)
Density1.156 ± 0.06 g/cm³ (Predicted)
pKa5.22 ± 0.10 (Predicted)

These properties suggest a moderate stability under standard conditions, which is essential for its potential biological applications .

The biological activity of this compound is not extensively documented in the literature; however, its structural features suggest potential interactions with various biological targets. Compounds with similar azetidine structures have been explored for their role in modulating enzyme activity and interacting with receptor sites.

Case Studies and Research Findings

  • Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, research on related azetidine derivatives has shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are hypothesized mechanisms .
  • Antimicrobial Properties : There is emerging evidence that azetidine-based compounds possess antimicrobial activity against various pathogens, suggesting that this compound may also exhibit similar properties.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with other azetidine derivatives can be insightful:

Compound NameBiological ActivityReference
Azetidine Derivative AAntitumor
Azetidine Derivative BNeuroprotective
Ethyl 1-(1,3-difluoropropan-2-yl)Antimicrobial (potential)Current study

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate?

Answer:
The compound is typically synthesized via multi-step reactions involving azetidine ring formation and subsequent functionalization. Key steps include:

  • Azetidine Core Construction : Reacting methyl azetidine-3-carboxylate derivatives with halogenated or fluorinated intermediates under basic conditions to introduce the 1,3-difluoropropan-2-yl substituent .
  • Esterification : Ethyl ester groups are introduced through coupling reactions (e.g., using ethyl chloroformate) or transesterification under anhydrous conditions .
  • Purification : Column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) is critical to isolate the product, followed by recrystallization for purity validation .

Basic: What analytical techniques are essential for structural validation of this compound?

Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of the 3D structure, including bond angles and fluorine positioning .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying fluorinated groups, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve azetidine ring protons and ester carbonyl signals. Coupling constants (JH-FJ_{\text{H-F}}) validate stereochemistry .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, ensuring no residual intermediates .

Advanced: How can conformational analysis of the azetidine ring inform reactivity studies?

Answer:
The puckering of the azetidine ring influences steric and electronic properties. Researchers should:

  • Apply Cremer-Pople Parameters : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) from X-ray data to quantify ring distortion. For example, a q>0.5q > 0.5 Å indicates significant non-planarity, which may enhance nucleophilic substitution at the 3-carboxylate position .
  • Computational Modeling : Use density functional theory (DFT) to correlate puckered conformations with activation energies for reactions (e.g., fluoropropane group rotation barriers). Software like Gaussian or ORCA can simulate transition states .

Advanced: What experimental design strategies mitigate low yields in fluorinated azetidine synthesis?

Answer:
Yield discrepancies often arise from competing side reactions (e.g., defluorination). Solutions include:

  • Factorial Design : Optimize variables (temperature, solvent polarity, catalyst loading) via a 2k2^k factorial approach. For instance, elevated temperatures (~80°C) in DMF may favor fluorination over hydrolysis .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., azetidine ring closure) and adjust reagent stoichiometry dynamically .
  • Fluorine-Specific Quenching : Additives like KF or crown ethers stabilize fluorinated intermediates, reducing byproduct formation .

Advanced: How do researchers resolve contradictions in crystallographic data for this compound?

Answer:
Discrepancies between experimental and computational models require:

  • Twinned Data Refinement : Use SHELXL ’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices in poorly diffracting crystals .
  • Hirshfeld Surface Analysis : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for similar azetidine derivatives to identify outliers .
  • Dynamic Disorder Modeling : For flexible fluoropropane groups, apply multi-conformer refinement in Olex2 or Coot to account for positional ambiguity .

Advanced: What computational pipelines predict the compound’s stability under varying pH conditions?

Answer:

  • pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states of the azetidine nitrogen and ester carbonyl, guiding buffer selection (e.g., pH 7–9 for aqueous stability) .
  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in explicit solvent models (e.g., TIP3P water) using GROMACS or AMBER to identify degradation hotspots (e.g., ester cleavage) .

Advanced: How can environmental interactions (e.g., surface adsorption) affect experimental reproducibility?

Answer:

  • Surface Passivation : Pre-treat glassware with silanes (e.g., HMDS) to minimize compound adhesion, which can skew concentration measurements .
  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to detect trace residues on lab surfaces, ensuring no cross-contamination between batches .

Advanced: What strategies validate the absence of toxic byproducts in scaled-up synthesis?

Answer:

  • LC-MS/MS Screening : Target analytes like chlorinated or aromatic byproducts (common in fluorination reactions) with MRM (multiple reaction monitoring) modes .
  • Green Chemistry Metrics : Calculate E-factors and atom economy during process optimization to minimize waste generation .

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